Azipranone - 58322-91-1

Azipranone

Catalog Number: EVT-1557589
CAS Number: 58322-91-1
Molecular Formula: C22H33Cl2N3O3
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The synthesis and development of Azipranone have been documented in various scientific studies, highlighting its promising effects in preclinical trials. Research indicates that this compound may be derived from modifications of existing antidepressant frameworks, aiming to enhance efficacy and reduce side effects.

Classification

Azipranone is classified under the category of psychoactive drugs. More specifically, it may be positioned within the subclass of serotonin-norepinephrine reuptake inhibitors, which are designed to increase the levels of serotonin and norepinephrine in the brain, thereby potentially alleviating symptoms of depression and anxiety.

Synthesis Analysis

Methods

The synthesis of Azipranone involves several key methods, including:

  • Chemical Modification: Starting from established antidepressant structures, researchers modify specific functional groups to create Azipranone.
  • Multi-step Synthesis: This process often requires multiple reactions, including condensation and cyclization steps, to achieve the desired molecular architecture.

Technical Details

The synthetic route typically includes:

  1. Starting Materials: Commonly used precursors include phenyl derivatives and nitrogen-containing heterocycles.
  2. Reagents: Catalysts such as acids or bases may be employed to facilitate reactions.
  3. Purification: After synthesis, compounds are purified using techniques like recrystallization or chromatography to isolate Azipranone in its pure form.
Molecular Structure Analysis

Structure

Azipranone's molecular structure features a complex arrangement that allows for its interaction with neurotransmitter receptors. The specific configuration includes:

  • A central aromatic ring
  • Several functional groups that enhance solubility and receptor binding affinity

Data

The molecular formula for Azipranone is typically represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X,Y,Z,WX,Y,Z,W represent the number of each atom type based on the specific synthetic variant being studied. Detailed spectroscopic data (NMR, IR) confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Azipranone undergoes various chemical reactions that are crucial for its pharmacological activity:

  • Receptor Binding: The compound interacts with serotonin and norepinephrine transporters, inhibiting their reuptake.
  • Metabolic Pathways: In biological systems, Azipranone may be metabolized through oxidative pathways leading to active metabolites.

Technical Details

The kinetics of these reactions can be analyzed using:

  • Enzyme Inhibition Studies: To determine how effectively Azipranone inhibits neurotransmitter reuptake.
  • Binding Affinity Assays: Utilizing radiolabeled ligands to assess receptor interactions.
Mechanism of Action

Process

Azipranone's mechanism of action primarily involves modulation of neurotransmitter levels in the synaptic cleft:

  1. Inhibition of Reuptake: By blocking serotonin and norepinephrine transporters, Azipranone increases the availability of these neurotransmitters.
  2. Receptor Activation: Enhanced neurotransmitter levels lead to increased stimulation of postsynaptic receptors, contributing to its antidepressant effects.

Data

Pharmacological studies indicate that Azipranone demonstrates a dose-dependent response in animal models, suggesting a robust mechanism that could translate into clinical efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Azipranone exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Specific melting point data is critical for characterization; typical values range around 150-160 °C depending on purity.
Applications

Azipranone holds potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for treating depression and anxiety disorders.
  • Neuroscience Research: Investigating its effects on neurochemical pathways can provide insights into mood regulation mechanisms.
  • Drug Discovery: The compound serves as a lead structure for developing new antidepressants with improved safety profiles.
Introduction to Azapirone Derivatives

Historical Development and Evolution of Azapirone Pharmacophores

The development of azapirone derivatives emerged from the search for safer alternatives to benzodiazepines during the mid-20th century. Buspirone, the prototypical azapirone, was first synthesized in 1968 by Mead Johnson and initially investigated as a potential antipsychotic agent before its anxiolytic properties were discovered. Patented in 1975, buspirone received FDA approval for anxiety management in 1986, representing the first non-benzodiazepine anxiolytic with a novel mechanism of action [2] [9]. This breakthrough stimulated pharmaceutical interest in developing structural analogs with improved receptor selectivity and pharmacokinetic profiles.

The 1980s and 1990s witnessed the development of second-generation azapirones including gepirone, ipsapirone, and tandospirone. These compounds maintained the core azapirone structure but exhibited variations in receptor binding affinities and metabolic pathways. Gepirone, despite demonstrating efficacy in clinical trials, faced developmental challenges until the creation of an extended-release formulation (gepirone ER) that improved its pharmacokinetic profile. Tandospirone received regulatory approval in Japan and China during the 1990s, where it continues to be used for both anxiety and as an adjunctive treatment for depression [1] [4]. The most recent advancement occurred in 2023 when the FDA approved gepirone ER for major depressive disorder, validating the antidepressant potential predicted by early preclinical studies [1] [10].

Table 1: Historical Milestones in Azapirone Development

YearCompoundDevelopment MilestoneSignificance
1968BuspironeInitial synthesisFirst azapirone compound synthesized
1975BuspironePatent filedIntellectual property protection secured
1986BuspironeFDA approval (anxiety)First non-benzodiazepine anxiolytic approved
1996TandospironeApproval in JapanFirst azapirone approved in Asian markets
2004TandospironeApproval in ChinaExpanded international availability
2023Gepirone ERFDA approval (depression)First azapirone approved for depression

The structural evolution of azapirones reflects a targeted molecular optimization process. Early modifications focused on altering the azaspirodecanedione component to enhance 5-HT1A receptor specificity while reducing dopaminergic activity. This led to compounds like gepirone, which demonstrated greater receptor selectivity than buspirone. Further refinements produced tandospirone, which features a cyclopentane ring substitution that improves metabolic stability [1] [7]. Contemporary research explores azapirone derivatives with full agonist activity at postsynaptic 5-HT1A receptors, such as alnespirone and eptapirone, which show promise as potent antidepressants in preclinical models [1] [4]. These compounds represent the ongoing innovation in this pharmacological class nearly five decades after the discovery of buspirone.

Classification and Structural Taxonomy of Azapirone Compounds

Azapirone derivatives can be systematically classified according to their regulatory approval status, structural features, and receptor binding profiles. The classification schema reveals both shared characteristics and important distinctions within this pharmacological family. All approved azapirone compounds share the defining azaspirodecanedione core but exhibit variations in their substituent groups that significantly influence their pharmacological activity [1] [7].

First-Generation Azapirones:

  • Buspirone: The prototypical compound featuring a pyrimidinylpiperazine moiety linked to the azaspirodecanedione core. It demonstrates moderate affinity for 5-HT1A receptors (Ki = 20-30 nM) but also binds significantly to dopamine D2 receptors (Ki = 240-484 nM), which contributes to its side effect profile [1] [8].
  • Gepirone: Distinguished by its pyrimidinylpiperazine modification, gepirone exhibits higher 5-HT1A receptor affinity (Ki = 70 nM) than buspirone and reduced dopaminergic activity. Its extended-release formulation (gepirone ER) received FDA approval for depression in 2023 [1] [10].

Second-Generation Azapirones:

  • Tandospirone: Features a cyclopentane substitution in the azaspirodecanedione structure, enhancing 5-HT1A selectivity. Marketed in Japan and China for both anxiety disorders and as an augmenting agent for depression [1] [4].
  • Ipsapirone: Characterized by its isopropyl substitution pattern, this compound demonstrated potent 5-HT1A affinity (Ki = 7.9 nM) in preclinical studies but did not progress to widespread clinical use [1].

Investigational Azapirones:

  • Alnespirone and Eptapirone: These structural analogs function as 5-HT1A full agonists rather than partial agonists. Preclinical data suggest superior antidepressant efficacy compared to conventional antidepressants [1].
  • Perospirone and Tiospirone: These compounds exhibit dual activity as 5-HT1A partial agonists and potent D2 antagonists, positioning them as potential antipsychotics rather than pure anxiolytics [1].

The structural taxonomy reveals a consistent pattern of pharmacophore optimization. The essential molecular components include: (1) a pyrimidinylpiperazine moiety that confers 5-HT1A affinity; (2) a spiro-ring system (typically azaspirodecanedione) that determines receptor subtype selectivity; and (3) variable substituents that influence metabolic stability and blood-brain barrier penetration. Modifications at the C4 position of the piperazine ring and alterations to the spiro-ring system have produced compounds with markedly different receptor binding profiles [7] [9]. For instance, the incorporation of a tetrahydropyridine ring in perospirone enhances D2 receptor affinity, while the cyclopentane substitution in tandospirone improves metabolic stability through reduced CYP3A4 susceptibility [1] [4].

Comparative Analysis of Azapirone vs. Other Anxiolytic and Antipsychotic Agents

The pharmacological profile of azapirone derivatives differs fundamentally from other major classes of psychotropic agents in terms of mechanism of action, receptor specificity, and therapeutic applications. These distinctions explain both the advantages and limitations of azapirones in clinical practice.

Mechanistic Comparisons:Unlike benzodiazepines that potentiate GABAergic inhibition through allosteric modulation of GABA-A receptors, azapirones exert their effects primarily through serotonergic modulation via partial agonism at presynaptic and postsynaptic 5-HT1A receptors [1] [6]. This fundamental difference accounts for their lack of sedation, cognitive impairment, and abuse potential. Compared to SSRIs, which increase synaptic serotonin through reuptake inhibition, azapirones directly modulate serotonin receptor activity without initially increasing synaptic serotonin levels. This may explain their faster onset of anxiolytic action (2-4 weeks) compared to SSRIs (4-6 weeks), though still slower than benzodiazepines (minutes to hours) [6] [10]. The antipsychotic azapirones (perospirone, tiospirone) combine 5-HT1A partial agonism with D2 receptor antagonism, differentiating them from typical antipsychotics that lack serotonergic activity and atypical antipsychotics that primarily target 5-HT2A receptors [1].

Properties

CAS Number

58322-91-1

Product Name

Azipranone

IUPAC Name

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride

Molecular Formula

C22H33Cl2N3O3

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H31N3O3.2ClH/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25;;/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27);2*1H/t20-,21-,22-;;/m0../s1

InChI Key

FFZKRGXDTUMAOX-DUQFDOSRSA-N

SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl

Synonyms

azipranone
azipranone dihydrochloride, (4alpha,4abeta,9bbeta)-(+-)-isomer
RU 20201
RU-20201

Canonical SMILES

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.